1-(3,5-Difluorophenyl)sulfonylpyrrolidine
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Overview
Description
1-(3,5-Difluorophenyl)sulfonylpyrrolidine, also known as DFPSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPSP is a heterocyclic compound that contains a pyrrolidine ring and a sulfonamide group, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine involves the inhibition of the protease enzyme by binding to its active site. This leads to the disruption of the enzyme's function, which in turn affects various biological processes. This compound also interacts with the sigma-1 receptor, leading to the modulation of its activity. The exact mechanism of this compound's anti-inflammatory and anti-tumor properties is still under investigation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the protease enzyme, which is involved in protein degradation and viral replication. This compound has also been found to interact with the sigma-1 receptor, leading to the modulation of various neurological processes. Moreover, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
1-(3,5-Difluorophenyl)sulfonylpyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against the protease enzyme and sigma-1 receptor, making it a useful tool compound for studying these biological processes. However, this compound has some limitations as well. Its mechanism of action is still not fully understood, and its effects on other biological processes are yet to be explored. Moreover, the use of this compound in animal studies may be limited due to its potential toxicity.
Future Directions
There are several future directions for further research on 1-(3,5-Difluorophenyl)sulfonylpyrrolidine. One area of research could be the development of new drugs based on this compound's anti-inflammatory and anti-tumor properties. Another area of research could be the exploration of this compound's effects on other biological processes, such as its potential role in modulating the immune system. Moreover, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, and it has been extensively studied for its potential use as a tool compound in scientific research. Further research on this compound could lead to the development of new drugs and the discovery of new compounds with unique properties.
Synthesis Methods
The synthesis of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine involves the reaction of 3,5-difluorobenzene sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid with a yield of approximately 80%. The purity of this compound can be further improved through recrystallization using a suitable solvent.
Scientific Research Applications
1-(3,5-Difluorophenyl)sulfonylpyrrolidine has been extensively studied for its potential use as a tool compound in scientific research. It has been found to inhibit the activity of the protease enzyme, which is involved in various biological processes such as protein degradation and viral replication. This compound has also been shown to interact with the sigma-1 receptor, which is implicated in various neurological disorders such as Alzheimer's disease and depression. Moreover, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-5-9(12)7-10(6-8)16(14,15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOWONSMIJLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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